molecular formula C8H7IO2 B1338078 2-Hydroxy-1-(4-iodophenyl)ethanone CAS No. 78812-64-3

2-Hydroxy-1-(4-iodophenyl)ethanone

Cat. No.: B1338078
CAS No.: 78812-64-3
M. Wt: 262.04 g/mol
InChI Key: LRMMTBOVAYKZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1-(4-iodophenyl)ethanone is a chemical compound with the molecular formula C8H7IO2. It is also known by other names such as 4’-Iodo-2-hydroxyacetophenone and 2-Hydroxy-4’-iodo-acetophenone. This compound is structurally related to a variety of hydroxyphenyl ethanones, which have been the subject of numerous studies due to their interesting chemical and physical properties. These compounds often serve as intermediates in organic synthesis, photoremovable protecting groups, and components in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-(4-iodophenyl)ethanone can be achieved through halogenation reactions, with specific conditions tailored to introduce the iodine atom at the desired position on the aromatic ring. For example, the synthesis of related compounds such as 2-bromo-1-(4-hydroxyphenyl)ethanone has been achieved through bromination reactions, starting from 1-(4-hydroxyphenyl)ethanone and using Br2 as the brominating reagent. Similarly, this compound could be synthesized through iodination reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale halogenation reactions under controlled conditions to ensure the efficient introduction of the iodine atom. The process would likely involve the use of industrial reactors and precise control of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1-(4-iodophenyl)ethanone participates in various chemical reactions, including photolysis, oxidation, and substitution reactions. For example, hydroxyphenyl ethanones have been used as photoremovable protecting groups for carboxylic acids, releasing the acid upon photolysis. Oxidation reactions have been used to transform hydroxyphenyl ethanes into benzofuran derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents such as Br2 and I2 for halogenation, oxidizing agents for oxidation reactions, and light sources for photolysis reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions include benzofuran derivatives from oxidation reactions and deprotected carboxylic acids from photolysis reactions. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

2-Hydroxy-1-(4-iodophenyl)ethanone has a wide range of scientific research applications. In chemistry, it serves as an intermediate in organic synthesis and as a component in materials science. In biology and medicine, hydroxyphenyl ethanones have been studied for their potential antimicrobial and anticancer properties . Additionally, these compounds are used in the development of photoremovable protecting groups, which are valuable tools in biochemical research.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-iodophenyl)ethanone involves its reactivity as a hydroxyphenyl ethanone. The presence of the iodine atom influences its chemical properties, making it a versatile intermediate in various reactions. The molecular targets and pathways involved depend on the specific application, such as its use as a photoremovable protecting group or in oxidation reactions to form benzofuran derivatives.

Comparison with Similar Compounds

2-Hydroxy-1-(4-iodophenyl)ethanone is structurally related to other hydroxyphenyl ethanones, such as 2-bromo-1-(4-hydroxyphenyl)ethanone and 2-hydroxy-1-(4-bromophenyl)ethanone. These compounds share similar chemical properties and reactivity patterns but differ in the halogen atom present on the aromatic ring. The presence of iodine in this compound imparts unique reactivity and physical properties compared to its brominated counterparts.

Similar Compounds

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone
  • 2-Hydroxy-1-(4-bromophenyl)ethanone
  • 4-Hydroxy-3-iodoacetophenone

Biological Activity

2-Hydroxy-1-(4-iodophenyl)ethanone, also known as 4-iodoacetophenone, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C8H7IO2C_8H_7IO_2 with a molecular weight of approximately 248.05 g/mol. The presence of the iodine atom in the para position of the phenyl ring contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains.
  • Anticancer Effects : Preliminary investigations suggest potential anticancer properties, particularly through apoptosis induction in cancer cell lines.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes related to metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing inhibitory effects which are crucial for neuroprotective applications .
  • Cell Signaling Modulation : It influences cell signaling pathways by modulating gene expression related to oxidative stress and inflammation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, which is linked to its cytotoxic effects on cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits AChE and BChE

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, it was found to induce apoptosis in human breast cancer cell lines (MCF-7). The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity compared to control groups .

Case Study: Enzyme Inhibition

Another study focused on the inhibition of AChE by this compound, revealing an IC50 value of 8.49 µM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are beneficial .

Properties

IUPAC Name

2-hydroxy-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMMTBOVAYKZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511998
Record name 2-Hydroxy-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78812-64-3
Record name 2-Hydroxy-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.